molecular formula C16H17NO2 B246403 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No. B246403
M. Wt: 255.31 g/mol
InChI Key: ADZWPLBRSZUUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor function, and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities that make it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves the reaction of 4-methylphenyl acetaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields a diol product that can be purified by column chromatography.

Scientific Research Applications

3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H17NO2/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14/h2-5,7-8,14,17-19H,6,9H2,1H3

InChI Key

ADZWPLBRSZUUJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O

Origin of Product

United States

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